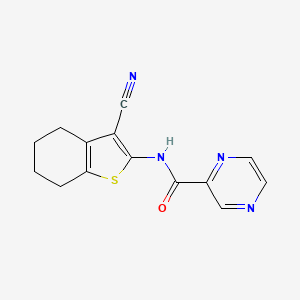
Hibon
Vue d'ensemble
Description
Applications De Recherche Scientifique
Riboflavin Tetrabutyrate has a wide range of scientific research applications:
In Vivo
In vivo studies are studies that are conducted in living organisms. Riboflavine tetrabutyrate has been used in studies on the effects of different drugs on the body, as well as studies on the effects of different nutrients on the body. It has also been used to study the effects of different environmental factors on the body.
In Vitro
In vitro studies are studies that are conducted in a laboratory setting. Riboflavine tetrabutyrate has been used in studies on the effects of different drugs on cells and tissues, as well as studies on the effects of different nutrients on cells and tissues. It has also been used to study the effects of different environmental factors on cells and tissues.
Mécanisme D'action
The mechanism of action of Riboflavin Tetrabutyrate involves its antioxidative properties. It inhibits oxygen uptake by lipid peroxidation and exhibits its antioxidative action by abstracting hydrogen atoms from active methylene groups of polyunsaturated fatty acids during enzymic oxidation-reduction reactions . This action helps in reducing oxidative stress and improving lipid metabolism in biological systems .
Activité Biologique
Riboflavine tetrabutyrate has been shown to have a variety of biological activities. It has been shown to have antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been shown to have a protective effect against certain types of cancer.
Biochemical and Physiological Effects
Riboflavine tetrabutyrate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of energy in the body, as well as increase the utilization of energy. It has also been shown to increase the production of certain hormones and neurotransmitters, as well as increase the production of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Riboflavine tetrabutyrate has several advantages and limitations for lab experiments. The advantages include its high yield in the synthesis process, its stability in solution, and its ability to be used in a variety of experimental systems. The limitations include its relatively short shelf life and its potential to cause toxicity in certain systems.
Orientations Futures
The future of riboflavine tetrabutyrate looks promising. There is potential for further research into its applications in drug delivery, as well as its potential to be used as a therapeutic agent. There is also potential for further research into its effects on the metabolism of different drugs, as well as its potential to be used as an antioxidant. Additionally, there is potential for further research into its effects on the immune system, as well as its potential to be used as an anti-inflammatory agent. Finally, there is potential for further research into its effects on the production of certain hormones and neurotransmitters, as well as its potential to be used as a neuroprotective agent.
Safety and Hazards
It is advised to avoid breathing mist, gas or vapours of Riboflavin Tetrabutyrate. Contact with skin and eye should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Riboflavine Tetrabutyrate plays a crucial role in various biochemical reactions, primarily due to its ability to act as a coenzyme in redox reactions. It interacts with several enzymes, including flavoproteins such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These interactions facilitate electron transfer processes essential for cellular respiration and energy production. The compound’s redox properties enable it to participate in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems .
Cellular Effects
Riboflavine Tetrabutyrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances mitochondrial function by serving as a cofactor for enzymes involved in the electron transport chain and β-oxidation of fatty acids. Additionally, it plays a role in maintaining redox homeostasis and protecting cells from oxidative stress. The compound’s impact on gene expression is mediated through its involvement in chromatin remodeling and DNA repair processes .
Molecular Mechanism
At the molecular level, Riboflavine Tetrabutyrate exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for flavoproteins, facilitating their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce lipid peroxidation. Furthermore, Riboflavine Tetrabutyrate influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Riboflavine Tetrabutyrate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur upon prolonged exposure to light and heat. Long-term studies have shown that Riboflavine Tetrabutyrate maintains its antioxidant properties and continues to support cellular function over extended periods. Its efficacy may diminish with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of Riboflavine Tetrabutyrate vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved mitochondrial function. At high doses, Riboflavine Tetrabutyrate may induce toxic effects, including oxidative stress and tissue damage. These adverse effects are dose-dependent and highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Riboflavine Tetrabutyrate is involved in several metabolic pathways, primarily through its conversion to FAD and FMN. These cofactors participate in various enzymatic reactions, including those in the citric acid cycle, electron transport chain, and fatty acid β-oxidation. The compound’s role in these pathways is essential for maintaining cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Riboflavine Tetrabutyrate is transported and distributed through specific transporters and binding proteins. It is absorbed at the luminal surface of the small intestine and enters the bloodstream, where it is distributed to various tissues. The compound penetrates the blood-brain barrier and is taken up by neurons and astrocytes. Its transport and distribution are facilitated by riboflavin transporters, ensuring its availability for cellular processes .
Subcellular Localization
Riboflavine Tetrabutyrate exhibits specific subcellular localization, primarily within mitochondria and the nucleus. In mitochondria, it supports the function of the electron transport chain and oxidative phosphorylation. In the nucleus, it is involved in DNA repair and chromatin remodeling. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cellular compartments .
Méthodes De Préparation
Riboflavin Tetrabutyrate is synthesized through the esterification of riboflavin with butyric acid. The process involves the reaction of riboflavin with butyric anhydride in the presence of a catalyst, typically an acid catalyst like sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the riboflavin molecule. The product is then purified through crystallization or other separation techniques to obtain pure Riboflavin Tetrabutyrate .
Analyse Des Réactions Chimiques
Riboflavin Tetrabutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exhibits antioxidative and lipid peroxide-removing activity, making it useful in inhibiting lipid peroxidation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Riboflavin Tetrabutyrate is unique compared to other riboflavin derivatives due to its lipophilic nature and enhanced stability. Similar compounds include:
Riboflavin Tetraacetate: Another esterified form of riboflavin, but with acetic acid instead of butyric acid.
Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, commonly used as a coenzyme in biological reactions.
Flavin Adenine Dinucleotide (FAD): Another coenzyme form of riboflavin, involved in various redox reactions in the body.
Riboflavin Tetrabutyrate stands out due to its specific applications in lipid metabolism and its potential therapeutic benefits in treating metabolic disorders .
Propriétés
IUPAC Name |
[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIWUJSIGSWKK-BBANNHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046892 | |
| Record name | Riboflavin tetrabutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
752-56-7 | |
| Record name | Hibon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riboflavin tetrabutyrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000752567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riboflavin tetrabutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14727 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riboflavin tetrabutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Riboflavin, 2',3',4',5'-tetrabutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOFLAVIN TETRABUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





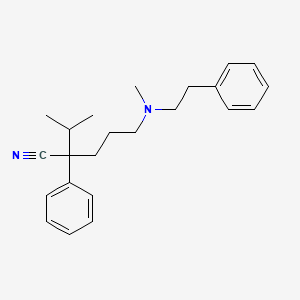
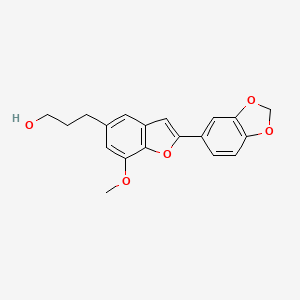
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
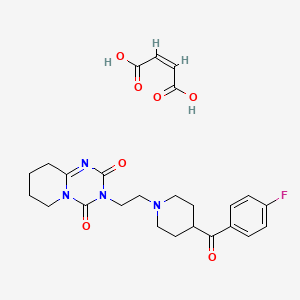
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)
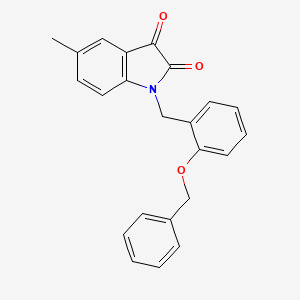
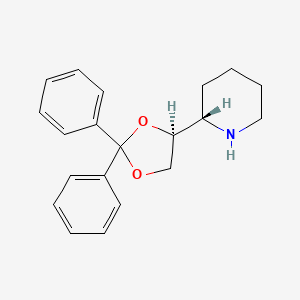
![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)
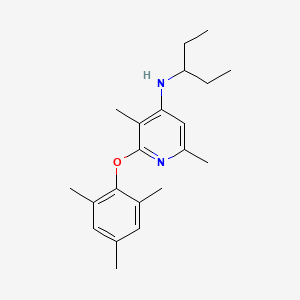
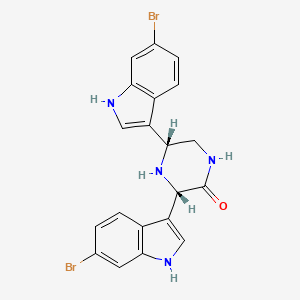
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
